3',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
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Overview
Description
3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is an organic compound with the molecular formula C18H26O5. It is characterized by the presence of methoxy groups and a dioxane ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 5,5-dimethyl-1,3-dioxane-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets and pathways. The methoxy groups and dioxane ring play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can be compared with other similar compounds, such as:
3’,4’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone: This compound has a similar structure but differs in the position of the methoxy groups.
2’,3’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone: Another similar compound with methoxy groups in different positions.
4’-Methoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone: This compound has only one methoxy group, making it less reactive compared to 3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone.
Conclusion
3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-16(19)13-8-14(20-3)10-15(9-13)21-4/h8-10,17H,5-7,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFSMLQPFQRKMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646026 |
Source
|
Record name | 1-(3,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-21-3 |
Source
|
Record name | 1-(3,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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